molecular formula C₁₅H₁₇D₆NO₂ B1145074 O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol) CAS No. 873928-73-5

O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol)

Cat. No. B1145074
CAS RN: 873928-73-5
M. Wt: 255.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of O-Desmethyltramadol and its derivatives involves several chemical reactions, starting from tramadol as the parent compound. Through metabolic processes in the body, tramadol is demethylated to form O-Desmethyltramadol. In a laboratory setting, similar reactions can be mimicked or novel synthetic routes can be developed to obtain the deuterated version, ensuring the precise incorporation of deuterium atoms at specific positions for research purposes.

Molecular Structure Analysis

The molecular structure of O-Desmethyltramadol-d6 is characterized by the replacement of hydrogen atoms with deuterium, a heavier isotope of hydrogen. This modification does not significantly alter the chemical properties of the molecule but makes it distinguishable in spectroscopic analyses. Studies such as comprehensive quantum chemical and spectroscopic investigations have provided insights into the vibrational modes, electronic properties, and molecular electrostatic potential surfaces of O-Desmethyltramadol, highlighting the impact of deuterium substitution on its spectroscopic fingerprint (Arjunan et al., 2014).

Chemical Reactions and Properties

O-Desmethyltramadol-d6 participates in various chemical reactions, similar to its non-deuterated analog. These reactions include glucuronidation, a major pathway for its metabolism. The presence of deuterium atoms can influence the rate of these reactions slightly due to the kinetic isotope effect, providing valuable insights into the metabolic pathways and interactions of O-Desmethyltramadol with different enzymes in the body. The glucuronidation process and the enzymes involved, such as UDP-glucuronosyltransferases (UGTs), have been studied to understand the metabolism of O-Desmethyltramadol (Lehtonen et al., 2010).

Physical Properties Analysis

The physical properties of O-Desmethyltramadol-d6, including solubility, melting point, and boiling point, are expected to be very similar to those of the non-deuterated compound. However, the introduction of deuterium can slightly alter these properties, making the deuterated compound more stable and less reactive, which is particularly useful in certain analytical and pharmacokinetic studies.

Chemical Properties Analysis

The chemical properties of O-Desmethyltramadol-d6, such as acidity, basicity, and reactivity, are largely similar to those of O-Desmethyltramadol. However, the deuterated compound may exhibit differences in reaction rates in metabolic pathways due to the kinetic isotope effect, providing a tool for detailed mechanistic studies. Research focusing on the interaction of O-Desmethyltramadol with muscarinic receptors has shed light on its pharmacological actions, offering a basis for understanding how deuterium labeling might affect these interactions and the overall pharmacodynamics of the compound (Nakamura et al., 2005).

Scientific Research Applications

Mechanisms of Action and Clinical Efficacy
The unique pharmacological properties of tramadol, including its action as an atypical opioid that also modulates the monoaminergic system, have been the focus of extensive research. This dual mechanism of action makes tramadol an effective analgesic for moderate to severe pain and opens avenues for the design of innovative analgesics. Studies have explored tramadol's efficacy across various types of pain, demonstrating its versatility as a pain management option (Bravo et al., 2017).

Metabolism and Pharmacokinetics
Understanding the metabolism of tramadol and its active metabolite O-Desmethyl tramadol is crucial for optimizing its therapeutic efficacy and minimizing side effects. The metabolism involves cytochrome P450 CYP2D6, leading to the formation of the active metabolite that significantly contributes to tramadol's analgesic effects. This knowledge is instrumental in developing personalized therapeutic approaches and enhancing analgesic efficacy while reducing adverse outcomes (Barbosa et al., 2016).

Mechanism of Action

Target of Action

O-Desmethyl Tramadol-d6, also known as O-Desmethyltramadol (ODT), is the main active metabolite of Tramadol . It primarily targets the mu-opioid receptor (μOR) , which plays a crucial role in mediating analgesic effects in the central nervous system .

Mode of Action

ODT acts as a full agonist of the μOR . This means it binds to the μOR and triggers a response, leading to the inhibition of pain transmission in the spinal cord . ODT also inhibits the functions of Substance P receptors (SPR), which are known to modulate nociceptive transmission within the spinal cord .

Biochemical Pathways

The metabolism of Tramadol to ODT is primarily facilitated by the liver enzyme cytochrome P450 (CYP) 2D6 . This process, known as O-demethylation, is a key step in the metabolic pathway of Tramadol . The polymorphic action of CYP2D6 has been reported to significantly influence the pharmacokinetics and pharmacodynamics of Tramadol and its metabolites .

Pharmacokinetics

The pharmacokinetics of ODT involve absorption, distribution, metabolism, and excretion (ADME). The absorption rate constant of Tramadol, from which ODT is derived, is approximately 2.96/h . The apparent volume of distribution for the central compartment (V1/F) is 0.373 l, and for the peripheral compartment (V2/F) is 0.379 l . The apparent rate of metabolism of Tramadol to ODT (kt) is 0.0492 l/h . The elimination half-life of Tramadol is about 6-8 hours .

Result of Action

The activation of μOR by ODT results in the inhibition of pain transmission in the spinal cord, leading to analgesic effects . Additionally, ODT has been found to inhibit the functions of SPR, which may contribute to its analgesic potency .

Action Environment

The action, efficacy, and stability of ODT can be influenced by various environmental factors. For instance, the polymorphic action of CYP2D6, which varies among individuals, can significantly affect the metabolism of Tramadol to ODT . Furthermore, factors such as the patient’s frailty status and creatinine clearance (CrCL) can influence the exposure to Tramadol and its metabolites, potentially affecting the risk of toxicity .

Safety and Hazards

As an opioid analgesic, O-Desmethyl Tramadol-d6 can potentially cause addiction, abuse, and misuse . It is also known to the State of California to cause cancer and birth defects or other reproductive harm .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for O-Desmethyl Tramadol-d6 involves the reduction of Tramadol-d6 to O-Desmethyl Tramadol-d6 using a reducing agent.", "Starting Materials": [ "Tramadol-d6", "Reducing agent" ], "Reaction": [ "Dissolve Tramadol-d6 in a suitable solvent", "Add the reducing agent to the solution", "Stir the reaction mixture at a suitable temperature and for a suitable time period", "Quench the reaction with a suitable quenching agent", "Extract the product using a suitable solvent", "Dry the product under vacuum", "Dissolve the product in methanol to obtain a concentration of 1.0mg/ml" ] }

CAS RN

873928-73-5

Molecular Formula

C₁₅H₁₇D₆NO₂

Molecular Weight

255.39

synonyms

cis-(+/-)-3-[2-[(Dimethylamino-d6)methyl]-1-hydroxycyclohexyl]phenol; _x000B_cis-(+/-)-2-[(Dimethylamino-d6)methyl]-1-(m-hydroxyphenyl)cyclohexanol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.